molecular formula C16H25FN4O3S B2897603 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034294-91-0

4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2897603
CAS RN: 2034294-91-0
M. Wt: 372.46
InChI Key: HCGPPORURUJRCE-UHFFFAOYSA-N
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Description

4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound belongs to the class of sulfonamides and has a complex structure that makes it an ideal candidate for further research.

Scientific Research Applications

Enzyme Inhibition and Cancer Treatment

  • Carbonic Anhydrase Inhibitors : Compounds related to "4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide" have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological and pathological processes. For instance, analogues like 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides have shown selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. These findings suggest potential therapeutic applications in treating hypoxic tumors overexpressing carbonic anhydrase IX (Bozdağ et al., 2018).

  • Antitumor Applications : Several sulfonamide derivatives have been synthesized with the aim of obtaining potent antitumor agents with low toxicity. These derivatives, incorporating elements like 5-flurouracil and nitrogen mustard, have been designed based on the structure of sulfonamides and shown promising antitumor activity with a significant therapeutic index, indicating their potential as novel antitumor drugs (Huang, Lin, & Huang, 2001).

Chemical Synthesis and Characterization

  • Synthesis of Sulfonamide Derivatives : Research has also focused on the synthesis and characterization of sulfonamide derivatives, exploring their structural and spectroscopic properties. These studies contribute to understanding the chemical behavior of these compounds and their potential applications in various fields, including medicinal chemistry (Ceylan et al., 2015).

Antimicrobial Activities

  • Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown significant activities against various bacterial strains, highlighting their potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPPORURUJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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